

PRDM16 Plasmid Constructs for Overexpression Studies: Application Notes and Protocols

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Compound of Interest

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This document provides detailed information and protocols for utilizing PRDM16 plasmid constructs in overexpression studies. PRDM16 (PR domain containing 16) is a crucial transcriptional regulator involved in the determination of brown and beige adipocyte cell fate, playing a significant role in energy expenditure and metabolic health.[1][2] Overexpression of PRDM16 is a key experimental approach to investigate its function and to identify potential therapeutic targets for metabolic diseases such as obesity and diabetes.[1][2]

I. PRDM16 Plasmid Constructs

A variety of plasmid constructs are available for PRDM16 overexpression, utilizing different viral and non-viral delivery systems. The choice of vector depends on the target cell type, desired expression level, and experimental context. Below is a summary of commonly used PRDM16 plasmid constructs.

Plasmid Name	Vector Type	Promoter	Insert	Tags/Features	Selectable Marker	Reference/Source
pLX_TRC3-17-PRDM16	Lentiviral	EF1a	Human PRDM16	24-bp barcode	Puromycin	Addgene (Plasmid #141659)
MSCV-puro-FLAG-PRDM16	Retroviral	MSCV LTR	Mouse PRDM16 (isoform 4)	N-terminal FLAG	Puromycin	Addgene (Plasmid #15504)
pcDNA3.1-PRDM16	Mammalian Expression	CMV	Human PRDM16	-	Neomycin	[3]
pAdTrack-CMV-PRDM16	Adenoviral	CMV	Human PRDM16	GFP	-	[3]
pB-TRE-PRDM16-RFP	Transposon	TRE	Human PRDM16	C-terminal RFP	Puromycin	[4]

II. Experimental Protocols

Detailed methodologies for key experiments involving PRDM16 overexpression are provided below.

A. Protocol 1: Lentiviral Vector Production and Transduction

Lentiviral vectors are a common choice for creating stable cell lines with long-term PRDM16 overexpression due to their ability to integrate into the host genome.

Materials:

- HEK293T cells

- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- PRDM16 lentiviral transfer plasmid (e.g., pLX_TRC317-PRDM16)
- Transfection reagent (e.g., PEI, Lipofectamine)
- DMEM with 10% FBS
- Opti-MEM
- 0.45 μm filter
- Target cells for transduction
- Polybrene
- Puromycin (for selection)

Procedure:

Day 1: Seeding HEK293T Cells

- Seed 3.8×10^6 HEK293T cells in a 10 cm plate in complete DMEM.
- Incubate at 37°C with 5% CO₂ overnight.

Day 2: Transfection

- In a sterile tube, mix the lentiviral plasmids: 10 μg of PRDM16 transfer plasmid, 7.5 μg of psPAX2, and 2.5 μg of pMD2.G in 500 μL of Opti-MEM.
- In a separate tube, dilute the transfection reagent in 500 μL of Opti-MEM according to the manufacturer's instructions.
- Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
- Add the transfection complex dropwise to the HEK293T cells.

- Incubate overnight.

Day 3: Media Change

- Approximately 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh complete DMEM.

Day 4-5: Viral Harvest

- At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
- Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.
- Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.

Transduction of Target Cells:

- Seed target cells to be 50-70% confluent on the day of transduction.
- Remove the culture medium and add the viral supernatant to the cells.
- Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
- Incubate for 18-24 hours.
- Replace the viral supernatant with fresh complete medium.
- After 48 hours, begin selection with the appropriate concentration of puromycin.

B. Protocol 2: Adenoviral Vector Production and Infection

Adenoviral vectors are suitable for transient, high-level PRDM16 expression in a wide range of dividing and non-dividing cells.

Materials:

- HEK293A or HEK293 cells
- pAdTrack-CMV-PRDM16 shuttle plasmid
- pAdEasy-1 adenoviral backbone plasmid
- BJ5183 competent cells
- DH5 α competent cells
- PmeI restriction enzyme
- PacI restriction enzyme
- Lipofectamine 2000
- DMEM with 10% FBS

Procedure:

1. Generation of Recombinant Adenoviral Plasmid:

- Linearize the pAdTrack-CMV-PRDM16 shuttle plasmid with PmeI.
- Co-transform the linearized shuttle plasmid and the pAdEasy-1 backbone plasmid into electrocompetent BJ5183 cells.
- Select for kanamycin-resistant colonies, which contain the recombinant adenoviral plasmid.
- Isolate the recombinant plasmid and transform it into DH5 α cells for large-scale amplification.

2. Adenovirus Production in HEK293A Cells:

- Digest the purified recombinant adenoviral plasmid with PacI to release the inverted terminal repeats (ITRs).
- Seed HEK293A cells in a 6-well plate to be 70-80% confluent on the day of transfection.
- Transfect the PacI-digested plasmid into HEK293A cells using Lipofectamine 2000.

- Monitor the cells for the appearance of cytopathic effect (CPE), typically within 10-14 days. This indicates viral replication.
- Harvest the cells and medium, and lyse the cells by three freeze-thaw cycles to release the viral particles. This is the primary viral stock.

3. Adenovirus Amplification:

- Infect a larger culture of HEK293A cells with the primary viral stock.
- Harvest the cells and supernatant when CPE is widespread (typically 2-3 days post-infection).
- Perform cell lysis as described above to obtain a high-titer viral stock.
- The viral stock can be purified by CsCl gradient ultracentrifugation if required for in vivo studies.

Infection of Target Cells:

- Seed target cells to the desired density.
- Remove the culture medium and add the adenoviral stock diluted in serum-free medium.
- Incubate for 2-4 hours to allow for viral entry.
- Add complete medium and incubate for the desired period before analysis.

III. Data Presentation

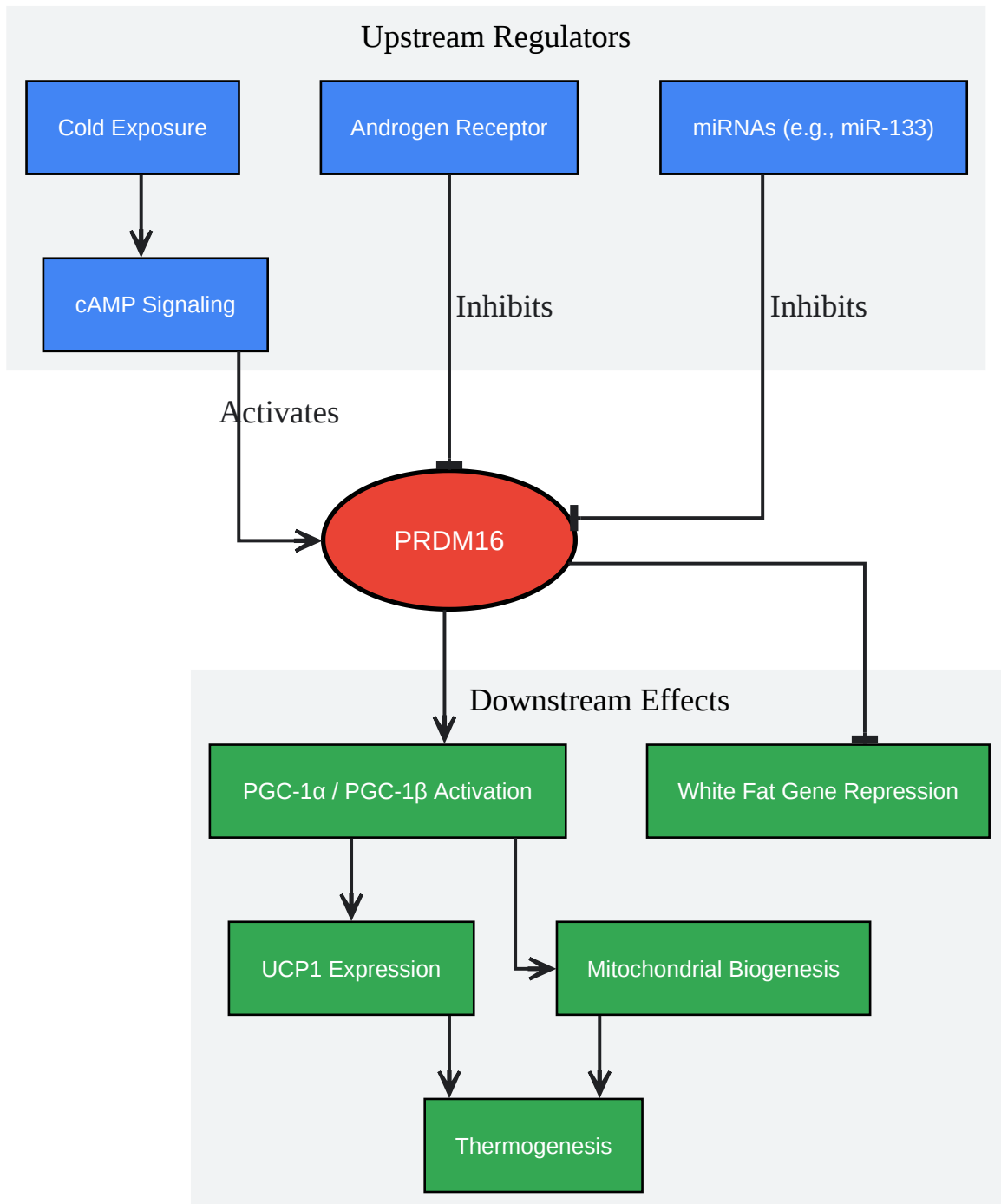
Overexpression of PRDM16 is typically validated by quantifying its mRNA and protein levels. The functional consequences are then assessed by measuring the expression of its known target genes.

Assay	Method	Typical Readout	Expected Change upon PRDM16 Overexpression
PRDM16 mRNA Expression	RT-qPCR	Relative fold change	Significant Increase
PRDM16 Protein Expression	Western Blot	Band intensity	Significant Increase
Target Gene Expression (e.g., UCP1, PGC1 α)	RT-qPCR	Relative fold change	Significant Increase
Protein-Protein Interaction	Co-Immunoprecipitation	Detection of interacting partners	Validation of known or novel interactions
Promoter Activity	Luciferase Reporter Assay	Luminescence	Change in reporter activity for target gene promoters

IV. Visualizations

A. PRDM16 Signaling Pathway

The following diagram illustrates the central role of PRDM16 in regulating adipocyte differentiation and function.

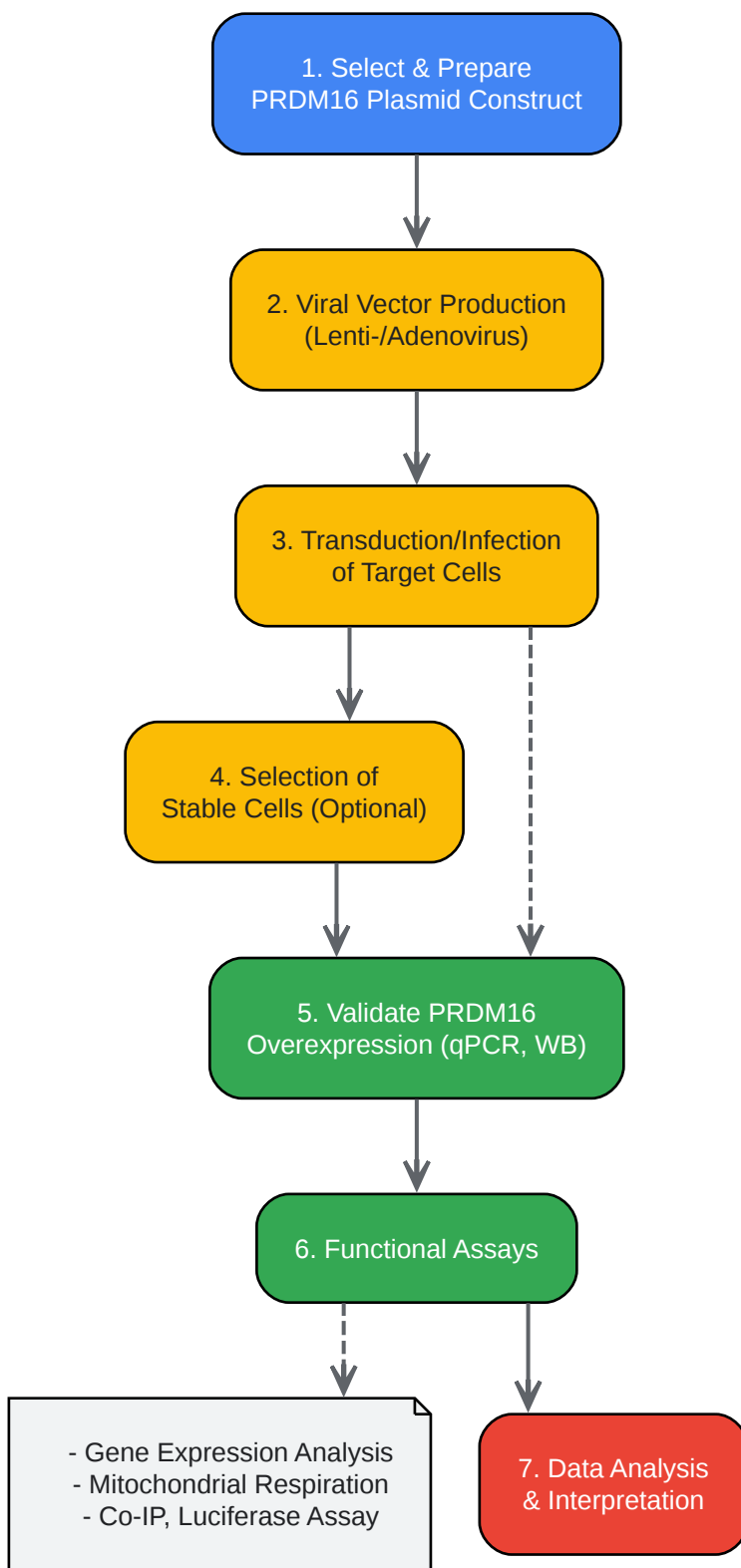


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Caption: PRDM16 signaling pathway in adipocytes.

B. Experimental Workflow for PRDM16 Overexpression Studies

This workflow outlines the key steps in a typical PRDM16 overexpression experiment.

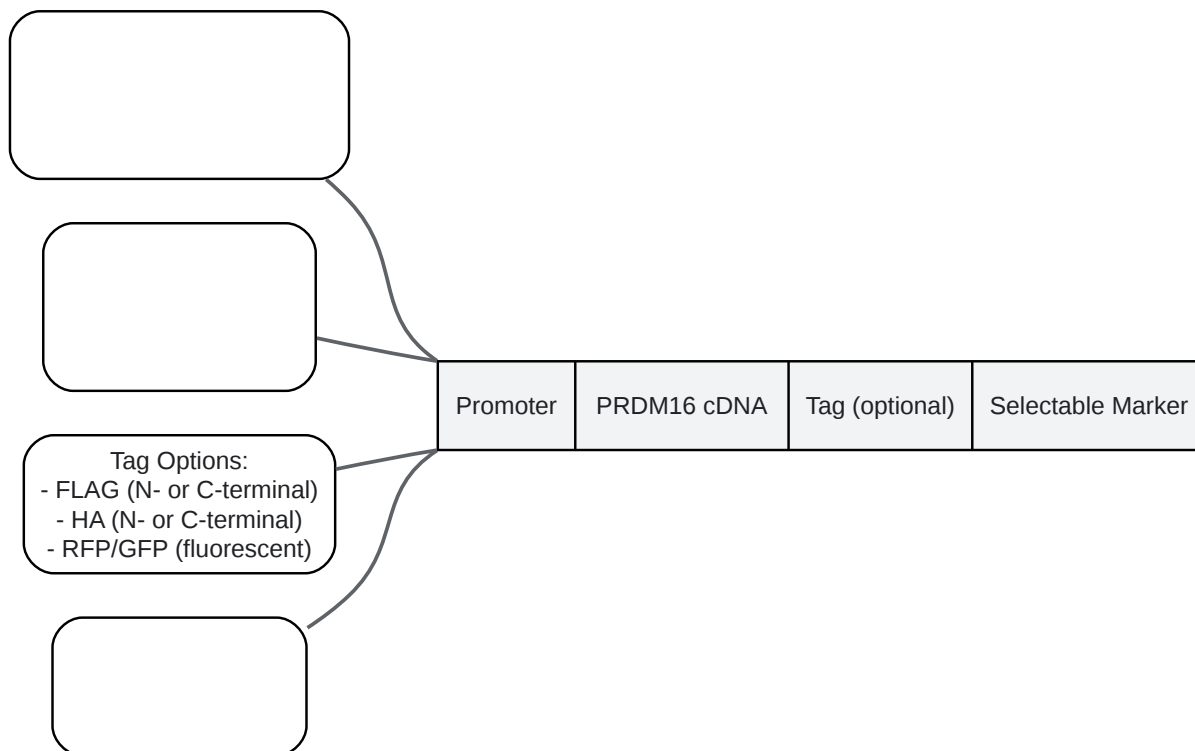


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Caption: Workflow for PRDM16 overexpression studies.

C. Logical Relationships in PRDM16 Plasmid Construct Design

This diagram illustrates the key components and variations in PRDM16 expression vector design.



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Caption: Design of PRDM16 overexpression constructs.

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